![molecular formula C18H33NO8 B611201 t-Boc-aminooxy-PEG5-propargyl CAS No. 2086688-98-2](/img/structure/B611201.png)
t-Boc-aminooxy-PEG5-propargyl
Overview
Description
T-Boc-aminooxy-PEG5-propargyl is a PEG derivative containing a propargyl group and t-Boc-aminooxy group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The propargyl group in t-Boc-aminooxy-PEG5-propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .Molecular Structure Analysis
The molecular formula of t-Boc-aminooxy-PEG5-propargyl is C18H33NO8 . It has a molecular weight of 391.5 g/mol .Chemical Reactions Analysis
The propargyl group in t-Boc-aminooxy-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
T-Boc-aminooxy-PEG5-propargyl has a molecular weight of 391.5 g/mol . The molecular formula is C18H33NO8 . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Click Chemistry
The propargyl group in t-Boc-aminooxy-PEG5-propargyl is reactive with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage , which is useful in a variety of research applications, including drug delivery and materials science.
Bioconjugation
The t-Boc-aminooxy group can be converted to free aminooxy under mild acidic conditions . The free aminooxy group can then react with an aldehyde or ketone . This makes t-Boc-aminooxy-PEG5-propargyl useful for bioconjugation, a process used to attach two or more molecules together.
Drug Delivery
The hydrophilic PEG spacer in t-Boc-aminooxy-PEG5-propargyl increases solubility in aqueous media . This property is beneficial in drug delivery applications, where solubility can influence the effectiveness of a drug.
Cell Analysis Methods
t-Boc-aminooxy-PEG5-propargyl has applications in cell analysis methods . The compound’s reactivity and solubility properties make it useful in various cell analysis techniques.
Cell and Gene Therapy Solutions
The compound’s properties also make it useful in cell and gene therapy solutions . It can be used in the development of new therapies and in research to understand the mechanisms of existing therapies.
Mechanism of Action
Target of Action
t-Boc-aminooxy-PEG5-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . These targets are often used in the field of bioconjugation, particularly in the context of click chemistry .
Mode of Action
The propargyl group in t-Boc-aminooxy-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The protected aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of t-Boc-aminooxy-PEG5-propargyl’s action is the formation of stable triazole or oxime linkages with azide-bearing compounds or biomolecules . This can be used to modify these target molecules, enabling their use in various research and therapeutic applications.
Action Environment
The action of t-Boc-aminooxy-PEG5-propargyl can be influenced by various environmental factors. For instance, the deprotection of the aminooxy group requires mild acidic conditions . Additionally, the copper-catalyzed azide-alkyne Click Chemistry reaction used to form triazole linkages may be affected by the presence of other compounds or ions in the environment.
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO8/c1-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-19-17(20)27-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTYROCJIYKMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-aminooxy-PEG5-propargyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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